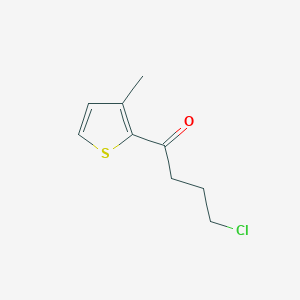

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

Description

Properties

IUPAC Name |

4-chloro-1-(3-methylthiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDFZLRXPWTDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one CAS number

Technical Monograph: 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

CAS Number: 157925-24-1 Document Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one (CAS 157925-24-1) is a specialized heterocyclic building block critical in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[1] Structurally, it combines a reactive

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Friedel-Crafts acylation, regioselective considerations, downstream applications in N-alkylation chemistries, and rigorous quality control protocols.[1]

Chemical Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one |

| CAS Number | 157925-24-1 |

| Molecular Formula | C |

| Molecular Weight | 202.70 g/mol |

| Appearance | Pale yellow to amber oil or low-melting solid |

| Boiling Point | ~135–140 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under inert atmosphere; sensitive to light and moisture |

Synthetic Pathway: Friedel-Crafts Acylation[1]

The industrial standard for synthesizing 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one involves the Friedel-Crafts acylation of 3-methylthiophene using 4-chlorobutyryl chloride.[1] This reaction requires precise control to ensure regioselectivity at the C2 position of the thiophene ring.[1]

Reaction Mechanism & Regioselectivity

Thiophene rings are highly reactive toward electrophilic aromatic substitution.[1] In 3-methylthiophene, the C2 and C5 positions are the primary sites for acylation.[1]

-

C2 Position (Target): Activated by the sulfur atom (

-effect) and the adjacent methyl group (inductive and hyperconjugative donation).[1] -

C5 Position (Impurity): Activated by the sulfur atom but lacks the direct ortho-activation of the methyl group.[1]

Optimization Insight: While the methyl group provides electronic activation at C2, it also introduces steric hindrance.[1] Using a Lewis acid catalyst like Aluminum Chloride (

Detailed Experimental Protocol

Reagents:

-

3-Methylthiophene (1.0 equiv)[1]

-

4-Chlorobutyryl chloride (1.1 equiv)[1]

-

Aluminum Chloride (

) (1.2 equiv)[1] -

Dichloromethane (DCM) (Solvent, 10 volumes)

Step-by-Step Procedure:

-

Preparation: Charge an inerted reactor with DCM and

. Cool the suspension to 0°C. -

Acylating Agent Addition: Add 4-chlorobutyryl chloride dropwise, maintaining the temperature < 5°C. Stir for 30 minutes to form the acylium ion complex.

-

Substrate Addition: Add a solution of 3-methylthiophene in DCM slowly over 1 hour. Critical: Exothermic reaction; control addition rate to prevent temperature spikes which promote polymerization.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target < 2% starting material).

-

Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M). Caution: Vigorous gas evolution (

).[1] -

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM.[1] Combine organics, wash with saturated

and brine, then dry over -

Purification: Concentrate under reduced pressure. The crude oil can be purified via high-vacuum distillation or crystallization from hexane/ether if solid.[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the downstream utility of the compound in drug development.

Figure 1: Synthetic pathway from precursors to the target scaffold and its divergence into bioactive CNS ligands.[1]

Pharmaceutical Applications

This compound serves as a "linker" scaffold, connecting a lipophilic thiophene headgroup to a polar amine tail (pharmacophore).

1. N-Alkylation (The "Butyrophenone" Motif):

The terminal chloride is a potent electrophile for

-

Application: Synthesis of atypical antipsychotics and serotonin (5-HT1A/2A) receptor ligands.[1]

-

Protocol: Reflux with the amine in Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK) using Potassium Iodide (KI) as a catalyst and Potassium Carbonate (

) as a base.

2. Asymmetric Reduction: The ketone functionality can be reduced to a chiral alcohol using enantioselective reagents (e.g., Corey-Bakshi-Shibata (CBS) catalyst).[1]

-

Relevance: Many modern antidepressants (like Duloxetine analogs) require a chiral hydroxy-linker for receptor binding affinity.[1]

Quality Control & Analytics

To ensure suitability for GMP manufacturing, the following analytical standards must be met.

A. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (thiophene absorption).[1]

-

Acceptance Criteria: Purity > 98.0%; Single largest impurity < 0.5%.

B. 1H-NMR Identification (CDCl

- 2.45 ppm (s, 3H): Methyl group on thiophene ring.

- 2.20 ppm (m, 2H): Central methylene of the butyl chain.

-

3.05 ppm (t, 2H): Methylene adjacent to carbonyl (

-

3.65 ppm (t, 2H): Methylene adjacent to chloride (

- 6.90 ppm (d, 1H): Thiophene proton at C4.

- 7.35 ppm (d, 1H): Thiophene proton at C5.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is an

-chloro ketone derivative.[1] It acts as a lachrymator (tear gas agent) and a severe skin irritant.[1][2] -

Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.[1]

-

Storage: Store at 2–8°C under Argon. Hydrolysis may occur if exposed to moist air, releasing HCl gas.[1]

References

-

PubChem Database. 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

ScienceDirect / Elsevier. Friedel-Crafts acylation of thiophenes: Regioselectivity and mechanisms.[1] Tetrahedron Letters.[1] Available at: [Link]

-

Google Patents. Thiophene derivatives as intermediates for CNS active agents.[1] Available at:

Sources

physicochemical properties of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

This guide details the physicochemical profile, synthesis, and application of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one (CAS: 157925-24-1), a critical building block in the synthesis of the antiepileptic drug Tiagabine .

Core Identity & Significance

Compound Name: 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one CAS Registry Number: 157925-24-1 Role: Key Intermediate (API Precursor) Primary Application: Synthesis of Tiagabine (Gabatril), a selective GABA reuptake inhibitor.[1]

This thiophene derivative serves as the electrophilic scaffold for constructing the bis(3-methylthiophen-2-yl) system characteristic of Tiagabine. Its structural integrity—specifically the positioning of the methyl group and the integrity of the terminal alkyl chloride—is paramount for the subsequent Grignard addition and cyclization steps.

Part 1: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for process engineering.

Physical Constants

| Property | Value / Description | Technical Note |

| Molecular Formula | C₉H₁₁ClOS | Heteroaromatic ketone |

| Molecular Weight | 202.70 g/mol | Useful for stoichiometry calculations |

| Physical State | Viscous Liquid / Low-melting Solid | Tends to supercool; crystallizes upon standing at <4°C. |

| Melting Point | 30–35 °C (approx.)[2] | Often handled as a melt in industrial reactors. |

| Boiling Point | 145–150 °C @ 0.5 mmHg | High vacuum required to prevent thermal decomposition. |

| Density | 1.21 ± 0.05 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| Solubility | DCM, Toluene, THF, EtOAc | Highly soluble in non-polar/polar aprotic solvents. |

| LogP | ~3.2 (Predicted) | Lipophilic; partitions into organic phase. |

| Appearance | Pale yellow to amber oil | Darkens upon oxidation/exposure to light. |

Spectral Characterization (Diagnostic)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.38 (d, 1H): Thiophene H-5 proton (coupling with H-4).

-

δ 6.92 (d, 1H): Thiophene H-4 proton.

-

δ 3.65 (t, 2H): Terminal -CH₂Cl (Triplet, distinct chemical shift).

-

δ 3.05 (t, 2H): α-Carbonyl -C(=O)CH₂- (Triplet).

-

δ 2.51 (s, 3H): Thiophene -CH₃ (Singlet, diagnostic for 3-methyl isomer).

-

δ 2.20 (m, 2H): Central -CH₂- (Multiplet).

-

-

IR Spectrum:

-

1660–1670 cm⁻¹: Strong C=O stretch (conjugated ketone).

-

700–750 cm⁻¹: C-Cl stretch.

-

Part 2: Synthesis & Reaction Logic

The industrial synthesis relies on a regioselective Friedel-Crafts Acylation . The presence of the methyl group at the 3-position of the thiophene ring directs the incoming acyl group primarily to the 2-position (alpha to sulfur) due to electronic activation and steric permissibility.

Synthesis Workflow (Friedel-Crafts)

Reagents: 3-Methylthiophene, 4-Chlorobutyryl chloride. Catalyst: Aluminum Chloride (AlCl₃) or Stannic Chloride (SnCl₄). Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol Logic:

-

Complexation: The Lewis acid (AlCl₃) complexes with the acyl chloride to form the electrophilic acylium ion.

-

Addition: The acylium ion attacks the 2-position of 3-methylthiophene.

-

Critical Control: Temperature must be kept <0°C initially to prevent polymerization of the thiophene or attack at the 5-position (though 2-position is electronically favored).

-

-

Quench: Acidic hydrolysis breaks the aluminum complex, releasing the ketone.

Downstream Utility: The Tiagabine Pathway

The value of this compound lies in its reactivity with 3-methyl-2-thienylmagnesium bromide . This Grignard reaction creates the tertiary alcohol which is then dehydrated to form the bis-thienyl alkene linker of Tiagabine.

Mechanism Visualization (DOT):

Caption: Synthesis pathway showing the transformation of the chloroketone intermediate into the Tiagabine scaffold.

Part 3: Experimental Protocols

Synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

Safety: AlCl₃ is highly hygroscopic and releases HCl. Work in a fume hood.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, dropping funnel, and thermometer.

-

Charge: Add AlCl₃ (1.1 eq) and anhydrous DCM (10 vol) . Cool to 0°C.

-

Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.05 eq) dropwise, maintaining temp <5°C. Stir for 30 min to form the complex.

-

Substrate Addition: Add 3-methylthiophene (1.0 eq) dissolved in DCM dropwise over 1 hour.

-

Note: Slow addition prevents exotherm spikes which degrade regioselectivity.

-

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by HPLC/TLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

-

Workup: Separate the organic layer.[1] Wash with water, NaHCO₃ (sat), and brine. Dry over MgSO₄.[1][3]

-

Purification: Concentrate in vacuo. The crude oil can be purified by high-vacuum distillation (bp ~145°C @ 0.5 mmHg) or used directly if purity >95%.

Analytical Quality Control (HPLC)

To ensure the material is suitable for drug synthesis, impurities (regioisomers) must be controlled.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% H₃PO₄ in Water.

-

B: Acetonitrile.

-

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (Thiophene absorption).

-

Acceptance Criteria:

-

Purity > 98.0%.

-

5-isomer impurity < 0.5%.

-

Analytical Workflow (DOT):

Caption: Quality control decision tree for evaluating the intermediate prior to API synthesis.

References

-

Andersen, K. E., et al. (1993). "Synthesis of Novel GABA Uptake Inhibitors. 1. Elucidation of the Structure-Activity Studies Leading to the Choice of (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid (Tiagabine)." Journal of Medicinal Chemistry, 36(12), 1716–1725. Link

-

Novo Nordisk A/S. (1995). "Method for the preparation of Tiagabine." US Patent 5,354,872. Link

-

BLD Pharm. (2024). "Product Safety Data Sheet: 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one." Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Tiagabine." PubChem. Link

Sources

synthesis pathway for 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

This technical guide details the synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one , a critical structural motif often explored in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and thiophene-based pharmaceutical intermediates.

Part 1: Executive Summary & Retrosynthetic Analysis

The target molecule is a 2-acyl-3-substituted thiophene . Its synthesis is governed by the electrophilic aromatic substitution rules of the thiophene ring. The primary challenge is regioselectivity . 3-Methylthiophene has two activated

-

C2 Position (Target): Electronically favored due to the combined activating effect of the sulfur atom and the inductive effect of the adjacent methyl group. However, it is sterically hindered.[1][2]

-

C5 Position (Impurity): Sterically unhindered but slightly less electronically activated relative to the combined effects at C2.

Strategic Route: Friedel-Crafts Acylation using a Lewis Acid catalyst is the industry-standard approach.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic disconnection revealing the primary building blocks.

Part 2: Detailed Synthesis Protocol

Reaction Mechanism & Regiochemistry

The reaction proceeds via a Friedel-Crafts Acylation .[1][3] The Lewis acid (Aluminum Chloride,

The Regioselectivity Paradox: While steric hindrance at C2 (ortho to methyl) suggests C5 attack might be favored, experimental evidence in thiophene chemistry demonstrates that electronic factors dominate . The C2 position, being adjacent to the electron-donating methyl group and the sulfur, generally forms the major isomer (approx. 80:20 to 90:10 ratio favoring C2 over C5) under controlled temperatures [1, 2].

Experimental Procedure

Scale: 100 mmol basis.

Safety Note: Thiophenes are malodorous and toxic.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8][9][10] | Amount | Role |

| 3-Methylthiophene | 98.17 | 1.0 | 9.82 g | Substrate |

| 4-Chlorobutyryl Chloride | 141.00 | 1.1 | 15.51 g | Electrophile |

| Aluminum Chloride ( | 133.34 | 1.2 | 16.00 g | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Anhydrous Solvent |

Step-by-Step Protocol

-

Catalyst Activation:

-

Charge a dry 250 mL 3-neck round-bottom flask with DCM (60 mL) and

(16.0 g) . -

Cool the suspension to 0°C using an ice/salt bath.

-

Why: Controlling the temperature during catalyst complexation prevents tar formation.

-

-

Electrophile Formation:

-

Add 4-Chlorobutyryl chloride (15.51 g) dropwise over 15 minutes, maintaining temperature

. -

Stir for 20 minutes. The solution will typically turn yellow/orange, indicating acylium ion formation.

-

-

Substrate Addition (Critical Step):

-

Dissolve 3-Methylthiophene (9.82 g) in DCM (40 mL) .

-

Add this solution dropwise to the reaction mixture over 45-60 minutes .

-

Control: Maintain internal temperature 0-5°C . Rapid addition leads to polymerization of the thiophene ring and increased formation of the C5-isomer impurity.

-

-

Reaction Phase:

-

Allow the mixture to warm slowly to Room Temperature (20-25°C) .

-

Stir for 3-4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of 3-methylthiophene.

-

-

Quench & Workup:

-

Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 20 mL conc. HCl .

-

Why HCl? It breaks the Aluminum-product complex and solubilizes aluminum salts.

-

Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

). -

Wash combined organics with:

-

Water (

) -

Sat.

( -

Brine (

)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Purification Strategy

The crude oil will contain the target (C2-isomer) and the regioisomer (C5-isomer).

-

Distillation: The most effective purification for this chloro-ketone is high-vacuum fractional distillation .

-

Boiling Point differential is often sufficient for separation.

-

Target fraction typically boils at 130-140°C at 0.5 mmHg (values must be empirically verified as they depend on vacuum quality).

-

-

Crystallization: If the product solidifies (low melting solid), recrystallization from Hexane/Isopropanol is preferred to remove the liquid regioisomer.

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram

Figure 2: Mechanistic pathway highlighting the bifurcation between the target C2-isomer and the C5-impurity.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Polymerization of thiophene. | Ensure strict temperature control (<5°C) during addition. Consider using |

| High C5-Isomer Content | Thermodynamic equilibration or high temp. | Keep reaction time short and temperature low. Do not reflux. |

| Incomplete Conversion | Deactivation of catalyst by moisture. | Use freshly sublimed |

Part 4: References

-

BenchChem. Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Retrieved from .

-

Organic Syntheses. 2-Acetothienone (General procedure for thiophene acylation). Coll. Vol. 3, p. 14 (1955); Vol. 18, p. 1 (1938). .

-

Joule, J. A., & Mills, K. Heterocyclic Chemistry.[1] 5th Ed. Wiley-Blackwell. (Discusses regioselectivity of thiophene substitution).

-

PrepChem. Synthesis of 4-chloro-1-(4-methylphenyl)butan-1-one (Analogous procedure)..

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 10. CN113912582A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]

Technical Whitepaper: 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

The following technical guide details the molecular structure, synthesis, and application of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one (CAS: 157925-24-1). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a specialized heterocyclic building block used primarily in the synthesis of thiophene-containing pharmaceutical agents. It serves as a critical electrophilic intermediate for introducing the 3-methylthiophen-2-yl moiety, a pharmacophore found in antiepileptic drugs such as Tiagabine and structural analogs of the antidepressant Duloxetine .

Its value lies in the bifunctionality of its structure: the

| Property | Data |

| CAS Number | 157925-24-1 |

| IUPAC Name | 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one |

| Molecular Formula | |

| Molecular Weight | 202.70 g/mol |

| Physical State | Off-white to pale yellow solid (low melting) or oil |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

Molecular Architecture & Reactivity

The molecule consists of a 3-methylthiophene core acylated at the C2 position with a 4-chlorobutyryl chain.

Structural Analysis[3][4]

-

Thiophene Ring: The sulfur atom imparts aromaticity but makes the ring electron-rich (

-excessive), rendering it highly susceptible to electrophilic attack. The methyl group at C3 exerts a steric influence but also electronically activates the ortho (C2) and para-like (C5) positions. -

Carbonyl Linker (C1): The ketone at C1 is conjugated with the thiophene ring. This conjugation stabilizes the molecule but makes the carbonyl carbon less electrophilic than a standard aliphatic ketone.

-

Alkyl Chloride Tail: The terminal chlorine at C4 of the butanone chain is a good leaving group, designed for subsequent displacement by amines (e.g., in the synthesis of GABA uptake inhibitors).

Regiochemistry Note

The specific isomer 1-(3-methylthiophen-2-yl) indicates acylation occurred at the C2 position.

-

C2 vs. C5 Selectivity: In 3-alkylthiophenes, the C2 position (adjacent to the heteroatom and the alkyl group) is often the preferred site for acylation due to electronic reinforcement by the methyl group, despite the steric hindrance. However, reaction conditions (temperature, catalyst) must be controlled to minimize C5 isomers.

Synthetic Pathway: Friedel-Crafts Acylation[5]

The industrial standard for synthesizing this molecule is the Friedel-Crafts acylation of 3-methylthiophene with 4-chlorobutyryl chloride.

Reaction Scheme

The reaction utilizes a Lewis acid catalyst (

Figure 1: Friedel-Crafts acylation pathway showing the formation of the target C2-acylated product.

Detailed Experimental Protocol

Safety Warning:

-

Preparation:

-

Charge a dry 3-neck round-bottom flask with Dichloromethane (DCM) (anhydrous, 10 volumes).

-

Add Aluminum Chloride (

) (1.1 equivalents) under nitrogen atmosphere. -

Cool the suspension to 0°C using an ice/salt bath.

-

-

Acylation:

-

Mix 4-Chlorobutyryl Chloride (1.05 eq) with 3-Methylthiophene (1.0 eq) in DCM (2 volumes).

-

Critical Step: Add the reactant mixture dropwise to the

suspension.[1] Maintain internal temperature < 5°C . -

Reasoning: Low temperature favors the kinetic product (C2-acylation) and prevents polymerization of the thiophene.

-

-

Quenching & Workup:

-

Stir for 2–3 hours at 0–5°C. Monitor via TLC/HPLC.

-

Pour the reaction mixture slowly onto crushed ice/HCl mixture (exothermic).

-

Separate the organic layer.[2] Wash with water, then saturated

, then brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

The crude product is often an oil that solidifies upon standing.

-

Recrystallization from Hexane/Ethyl Acetate or vacuum distillation can remove traces of the C5-isomer.

-

Structural Characterization (Spectroscopy)[1][4]

To validate the structure, specifically the position of the acylation (C2 vs C5), NMR analysis is definitive.

Expected NMR Data ( , 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Thiophene C5-H | 7.35 – 7.45 ppm | Doublet (d) | 1H | |

| Thiophene C4-H | 6.90 – 7.00 ppm | Doublet (d) | 1H | Adjacent to Methyl |

| Alkyl Chloride | 3.65 ppm | Triplet (t) | 2H | |

| 3.05 ppm | Triplet (t) | 2H | ||

| 2.20 ppm | Multiplet (m) | 2H | Central | |

| Thiophene-Methyl | 2.45 – 2.55 ppm | Singlet (s) | 3H |

Interpretation:

-

The coupling constant (

) of the aromatic protons is the key diagnostic. A -

If acylation occurred at C5, the remaining protons would be at C2 and C4, which show a small meta-coupling (

) or appear as singlets.

Pharmaceutical Applications

Tiagabine Synthesis

This molecule is a direct structural fragment of Tiagabine , a GABA reuptake inhibitor. Tiagabine contains two 3-methylthiophen-2-yl rings.

-

Mechanism: The ketone functionality can be reduced to an alcohol or methylene, and the chloro-tail is used to alkylate (R)-nipecotic acid .

Duloxetine Analogs

While Duloxetine typically contains an unsubstituted thiophene ring, this methylated derivative is used in:

-

Structure-Activity Relationship (SAR) Studies: To test the effect of steric bulk (methyl group) on the binding affinity of the thiophene ring in the serotonin transporter (SERT) pocket.

-

Impurity Standards: To quantify methylated thiophene impurities that may arise during the synthesis of Duloxetine if technical grade thiophene (containing 3-methylthiophene) is used.

Figure 2: Downstream applications in drug development and quality control.

References

-

PubChem. (2025).[3] 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one - Compound Summary. National Library of Medicine.

-

Andersen, K. E., et al. (1993). Synthesis of Novel GABA Uptake Inhibitors.[4] 1. Tiagabine and Related Compounds. Journal of Medicinal Chemistry, 36(12), 1716-1725. (Describes the use of 3-methylthiophene derivatives in Tiagabine synthesis).

-

Sigma-Aldrich. (2024). Product Specification: 4-Chloro-1-(3-methyl-2-thienyl)-1-butanone.

-

Organic Syntheses. (1938). 2-Acetothienone (General procedure for thiophene acylation). Org. Synth. 18, 1.

Sources

starting materials for 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential starting materials and core synthetic strategy for preparing 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one, a key intermediate in various chemical syntheses. The focus is on the rationale behind material selection, the underlying reaction mechanism, and a detailed, field-proven experimental protocol.

Executive Summary and Retrosynthetic Approach

The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is most efficiently achieved via a Friedel-Crafts acylation reaction. This cornerstone of organic synthesis allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[1][2][3] The target molecule is conceptually disconnected into its two primary building blocks: the aromatic heterocycle, 3-methylthiophene, and the four-carbon acyl chain, 4-chlorobutyryl chloride. This retrosynthetic analysis points to a direct and reliable synthetic pathway.

The forward synthesis, therefore, involves the electrophilic aromatic substitution of 3-methylthiophene with 4-chlorobutyryl chloride, facilitated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Core Starting Materials: Properties and Rationale

The success of the synthesis is fundamentally dependent on the quality and handling of two key starting materials.

Aromatic Substrate: 3-Methylthiophene

3-Methylthiophene serves as the nucleophilic aromatic component in the reaction. It is a derivative of thiophene, an organosulfur heterocyclic compound.[4][5]

-

Role in Synthesis : The electron-rich thiophene ring attacks the electrophilic acylium ion generated in situ. The methyl group at the 3-position is an electron-donating group, which activates the ring towards electrophilic substitution.

-

Purity and Handling : High purity (>98%) is recommended to avoid side reactions. 3-Methylthiophene is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[6] It is insoluble in water but soluble in common organic solvents.[5][6]

Acylating Agent: 4-Chlorobutyryl Chloride

4-Chlorobutyryl chloride is a bifunctional molecule that acts as the electrophile precursor. It is a reactive acid chloride intermediate widely used in the pharmaceutical and agrochemical industries.[7][8][9]

-

Role in Synthesis : In the presence of a Lewis acid, it forms a highly reactive acylium ion, which is the key electrophile in the Friedel-Crafts reaction.[1][3] The terminal chloro group remains intact during this step, making the final product a versatile intermediate for further functionalization.

-

Purity and Handling : This compound is a colorless to yellow liquid with a pungent odor.[8][9] It is highly corrosive (Hazard Class 8) and reacts with water, necessitating handling under anhydrous conditions with appropriate personal protective equipment (PPE).[8] Storage should be in a cool, dry place in tightly sealed containers.[8]

Data Presentation: Starting Material Properties

Table 1: Physical and Chemical Properties of Key Starting Materials

| Property | 3-Methylthiophene | 4-Chlorobutyryl Chloride |

| CAS Number | 616-44-4 | 4635-59-0[10] |

| Molecular Formula | C₅H₆S[6] | C₄H₆Cl₂O[8][10] |

| Molar Mass | 98.17 g/mol [6] | 141.00 g/mol |

| Appearance | Colorless to pale yellow liquid[6] | Clear, colorless to yellow liquid[8][9] |

| Density | ~1.016 g/mL at 25 °C[11] | ~1.26 g/mL at 25 °C[9] |

| Boiling Point | 112-114 °C[6] | 173-174 °C[9] |

| Melting Point | -69 °C[5][11] | -47 °C[10] |

| Solubility | Insoluble in water; soluble in organic solvents[6] | Decomposes/reacts with water; soluble in organic solvents[7][8] |

The Core Synthesis: Mechanism and Regioselectivity

The synthesis hinges on the Friedel-Crafts acylation, a robust method for forming aryl ketones.

Mechanism of Acylium Ion Formation and Electrophilic Attack

-

Activation : The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride).[1][3]

-

Acylium Ion Generation : This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and an AlCl₄⁻ complex.[1]

-

Electrophilic Aromatic Substitution : The electron-rich 3-methylthiophene ring attacks the electrophilic carbon of the acylium ion, forming a sigma complex (Wheland intermediate).[12]

-

Rearomatization : The AlCl₄⁻ complex abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and regenerating the AlCl₃ catalyst. The abstracted proton forms HCl.[13]

Causality of Regioselectivity

In the electrophilic substitution of 3-substituted thiophenes, the position of attack is critical.

-

Inherent Reactivity : Thiophene rings are most susceptible to electrophilic attack at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate.

-

Directing Effects : The methyl group at C3 is an ortho-, para-director. It activates the C2 and C4 positions.

-

Outcome : The combined electronic effects strongly favor substitution at the C2 position. The C5 position, while also an α-position, is sterically hindered by the adjacent methyl group. Therefore, the acylation proceeds with high regioselectivity to yield the desired 2-acyl-3-methylthiophene product.[12]

Experimental Protocol: A Step-by-Step Methodology

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[13][14][15]

Mandatory Safety Precautions : This reaction must be performed in a well-ventilated fume hood. Anhydrous conditions are critical. All glassware must be thoroughly dried. Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

Reagents and Materials:

-

3-Methylthiophene (1.0 eq)

-

4-Chlorobutyryl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.

-

Initial Charge : Under a nitrogen atmosphere, add anhydrous AlCl₃ to the flask, followed by the anhydrous solvent (e.g., DCM). Stir the resulting suspension.

-

Acyl Chloride Addition : Add 4-chlorobutyryl chloride dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.

-

Thiophene Addition : Add a solution of 3-methylthiophene in the anhydrous solvent dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing : Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow for 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one.

Conclusion

The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a well-established process rooted in the principles of Friedel-Crafts chemistry. The selection of high-purity 3-methylthiophene and 4-chlorobutyryl chloride as starting materials is paramount. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, and strict adherence to anhydrous and safety protocols are essential for achieving a high yield of the desired product. This ketone serves as a valuable, bifunctional intermediate for further elaboration in the development of complex molecules within the pharmaceutical and materials science sectors.

References

- Current time information in BT. (n.d.). Google.

- 4-Chlorobutyryl chloride (CAS NO : 4635-59-0). (n.d.). Scimplify.

- 4-Chlorobutyryl Chloride - High Purity at Affordable Prices. (n.d.). TradeIndia.

- 4-Chlorobutyryl Chloride 98%. (n.d.). PureSynth.

- 3-Methylthiophene. (n.d.). Sinochem Nanjing Corporation.

- 3-Methylthiophene manufacturers and suppliers. (n.d.). ChemicalBook.

- 4-Chlorobutyryl chloride 99% (4635-59-0). (n.d.). Sigma-Aldrich.

- 4-Chlorobutyryl chloride | 4635-59-0. (2026, January 13). ChemicalBook.

- 3-Methylthiophene. (n.d.). PubChem.

- 3-Methylthiophene CAS# 616-44-4. (n.d.). Sincere Chemical.

- 3-Methylthiophene 98% (616-44-4). (n.d.). Sigma-Aldrich.

- Reductive Arylation of Electron-Deficient Olefins: 4-(4-Chlorophenyl)butan-2-one. (1984). Organic Syntheses, 62, 67.

- Doumani, T. F. (1950). U.S. Patent No. 2,522,752. Google Patents.

- Experiment 1: Friedel-Crafts Acylation. (n.d.). Wellesley College.

- Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. (n.d.). PrepChem.com.

- Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.

- Friedel-Crafts Acylation. (n.d.). SynArchive.

- Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. (n.d.). Benchchem.

- Hartough, H. D. (1949). U.S. Patent No. 2,458,514. Google Patents.

- Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. (2015, October 8). Reddit.

- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025, August 7). ResearchGate.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400.

- Process for the preparation of 4-chlorbutanals. (n.d.). Google Patents.

- How to Prepare 4-Chlorothiophenol? (2023, August 23). Guidechem.

- Roman, G. (n.d.). Synthesis of furan derivatives through addition and ring closure reactions. BIP-CIC.

- Koyiri, K., et al. (n.d.). Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines. Rasayan Journal of Chemistry.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. synarchive.com [synarchive.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. 3-Methylthiophene Chemical Properties, Uses, Safety, Synthesis & Top Supplier in China [sinochem-nanjing.com]

- 7. 4-Chlorobutyryl chloride (CAS NO:4635-59-0) | 4-Chlorobutyryl chloride Manufacturer and Suppliers | Scimplify [scimplify.com]

- 8. 4-Chlorobutyryl Chloride - High Purity at Affordable Prices [moltuslab.net]

- 9. 4-Chlorobutyryl chloride | 4635-59-0 [chemicalbook.com]

- 10. pure-synth.com [pure-synth.com]

- 11. 3-Methylthiophene manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. websites.umich.edu [websites.umich.edu]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

electrophilic substitution on 3-methylthiophene

An In-depth Technical Guide to the Electrophilic Substitution of 3-Methylthiophene

Authored by Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 3-methylthiophene. It is intended for researchers, scientists, and professionals in drug development who utilize thiophene derivatives as key building blocks. This document delves into the fundamental principles governing the reactivity and regioselectivity of 3-methylthiophene, exploring the interplay of electronic effects, steric hindrance, and reaction conditions. We will dissect the mechanistic pathways of key transformations including halogenation, nitration, acylation, and formylation, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices, providing insights into achieving desired isomeric purity through kinetic or thermodynamic control, as well as through modern synthetic strategies like directed lithiation. All technical claims are substantiated with citations to authoritative literature, ensuring scientific integrity and trustworthiness.

Introduction: The Unique Reactivity of the 3-Methylthiophene Scaffold

The thiophene ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophilic attack than benzene.[1] The sulfur atom, with its available lone pair of electrons, actively participates in stabilizing the cationic intermediate (the Wheland or sigma complex) formed during the substitution process, thereby lowering the activation energy of the reaction.[2][3]

The introduction of a methyl group at the 3-position further modulates this inherent reactivity. The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. As an activating group, it increases the electron density of the thiophene ring, enhancing its nucleophilicity and making it even more susceptible to electrophilic substitution.

The directing effect of the C3-methyl group is paramount. It preferentially activates the positions ortho (C2 and C4) and para (C5) to itself. However, the inherent reactivity of the thiophene ring, which strongly favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4), simplifies the outcome. Consequently, electrophilic attack on 3-methylthiophene occurs almost exclusively at the C2 and C5 positions. The challenge and the core of this guide lie in understanding and controlling the regioselectivity between these two competing sites.

The Decisive Factor: Regioselectivity in 3-Methylthiophene Substitution

The distribution of 2-substituted versus 5-substituted products is not random; it is a nuanced outcome dictated by a balance between electronic stabilization, steric hindrance, and the reversibility of the reaction. This balance is often described in terms of kinetic versus thermodynamic control.[4][5]

The Interplay of Kinetics and Thermodynamics

-

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control.[5] The major product formed is the one that proceeds through the lowest energy transition state, meaning it is formed the fastest.[6]

-

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach equilibrium. Under these conditions of thermodynamic control, the most stable product will be the major isomer, regardless of the rate at which it is formed.[4][7]

Mechanistic Insight: Stability of the Wheland Intermediate

The regioselectivity can be rationalized by examining the stability of the cationic Wheland intermediates formed upon electrophilic attack at each position.

-

Attack at C2 (Kinetic Pathway): Attack at the C2 position is generally the kinetically favored pathway. The resulting carbocation is highly stabilized. The positive charge is delocalized over the C5 position and, most importantly, onto the sulfur atom. Furthermore, the adjacent C3-methyl group provides additional stabilization through its electron-donating inductive effect.

-

Attack at C5 (Thermodynamic Pathway): Attack at the C5 position also generates a carbocation stabilized by the sulfur atom. While it benefits from the remote electron-donating effect of the methyl group, it lacks the direct inductive stabilization seen in the C2-attack intermediate. However, the resulting 2,4-disubstituted thiophene product is often sterically less hindered and therefore thermodynamically more stable than the adjacent 2,3-disubstituted isomer.

-

Attack at C4: Attack at the C4 position is electronically disfavored. The positive charge in the intermediate is placed on the carbon bearing the methyl group, which is less stable, and delocalization to the sulfur atom is less effective.

Caption: Kinetic vs. Thermodynamic pathways in electrophilic substitution.

Key Electrophilic Substitution Reactions: Protocols and Insights

This section details the methodologies for the most common and synthetically useful electrophilic substitution reactions on 3-methylthiophene.

Halogenation: Bromination

Bromination is a fundamental transformation. The choice of brominating agent and conditions is critical to control selectivity and prevent side reactions. N-Bromosuccinimide (NBS) is a preferred reagent for its milder nature compared to elemental bromine.

Causality: In the absence of radical initiators (like benzoyl peroxide), the reaction between 3-methylthiophene and NBS proceeds via an electrophilic substitution mechanism. The reaction is typically performed in a polar solvent like acetic acid or a mixture of solvents to facilitate the formation of the electrophilic bromine species. The reaction is highly regioselective for the C2 position, which is the site of highest electron density and kinetic favorability.[8][9]

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and protected from light, add 3-methylthiophene (1.0 eq) and a suitable solvent such as a mixture of chloroform and acetic acid.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-bromo-3-methylthiophene as a clear liquid.

| Reaction | Reagent | Conditions | Major Product | Approx. Yield | Reference |

| Bromination | NBS | CHCl₃/AcOH, 0°C to RT | 2-Bromo-3-methylthiophene | 85-95% | [8] |

| Dibromination | NBS (2.2 eq) | CHCl₃/AcOH, Reflux, 11h | 2,5-Dibromo-3-methylthiophene | ~78% | [8] |

| Iodination | I₂ / HIO₃ | Acetic Acid, H₂SO₄, CCl₄ | 2-Iodo-3-methylthiophene | High | N/A |

Nitration

The high reactivity of the thiophene ring makes it susceptible to oxidation by strong nitrating agents. Therefore, milder conditions are essential. A mixture of nitric acid in acetic anhydride is a classic and effective method that generates the acetyl nitrate electrophile in situ.

Causality: Acetic anhydride serves both as a solvent and a moderator, converting the potent nitric acid into a less aggressive electrophile, acetyl nitrate (CH₃COONO₂). This prevents ring degradation while still being sufficiently reactive to nitrate the electron-rich thiophene ring.[10] The reaction shows a strong preference for substitution at the C2 position.

Experimental Protocol: Synthesis of 2-Nitro-3-methylthiophene

-

Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of acetic anhydride. Cool the flask to below 10 °C using an ice-salt bath.

-

Reagent Addition: Slowly add fuming nitric acid (1.1 eq) to the cooled acetic anhydride, maintaining the temperature below 10 °C. After the addition is complete, add a solution of 3-methylthiophene (1.0 eq) in acetic acid dropwise, keeping the temperature between 5-10 °C.

-

Reaction: Stir the mixture at 10 °C for 1-2 hours. The solution may develop a light brown color.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will often precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash thoroughly with cold water to remove acids, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or hexane can be performed for further purification.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group onto the thiophene ring. This reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst.

Causality: The Lewis acid (e.g., SnCl₄, AlCl₃) coordinates with the acylating agent to form a highly electrophilic acylium ion (or a complex that functions as such).[11] This strong electrophile is then attacked by the nucleophilic thiophene ring. The reaction is highly selective for the C2 position due to electronic factors. Using milder Lewis acids like SnCl₄ or ZnBr₂ can prevent polymerization and other side reactions common with the highly reactive thiophene ring.[12]

Experimental Protocol: Synthesis of 2-Acetyl-3-methylthiophene

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solvent like dichloromethane and the Lewis acid catalyst, tin(IV) chloride (SnCl₄, 1.1 eq). Cool the mixture to 0 °C.

-

Reagent Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension. Then, add a solution of 3-methylthiophene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by vacuum distillation or column chromatography.[13]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a specific and highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[14] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[15][16]

Causality: The reaction of POCl₃ with DMF generates the electrophilic chloroiminium ion, [ (CH₃)₂N=CHCl ]⁺, also known as the Vilsmeier reagent.[16] This electrophile is less reactive than an acylium ion, making the reaction milder and highly suitable for sensitive substrates like 3-methylthiophene. The reaction proceeds with high selectivity for the C2 position.[17] Subsequent hydrolysis of the intermediate iminium salt during workup yields the aldehyde.

Experimental Protocol: Synthesis of 3-Methylthiophene-2-carboxaldehyde

-

Vilsmeier Reagent Formation: In a flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, keeping the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reagent Addition: Add 3-methylthiophene (1.0 eq) dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Workup and Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by adding a base, such as 30% aqueous sodium hydroxide, until the pH is basic, keeping the temperature below 20 °C. Heat the mixture at reflux for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

-

Purification: Cool the mixture and extract with diethyl ether or another suitable solvent. Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the resulting aldehyde by vacuum distillation.[17]

Caption: A generalized experimental workflow for the reactions described.

Advanced Strategy: Directed Lithiation for 5-Position Selectivity

While classical electrophilic substitutions on 3-methylthiophene strongly favor the C2 position, many applications require functionalization at the C5 position. Directing group strategies are ineffective as the methyl group does not direct metalation. However, a kinetically controlled, sterically driven lithiation provides an elegant solution.

Causality: Using a bulky, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) allows for the selective deprotonation of the C5 position.[18] The steric bulk of the LiTMP base makes the approach to the more hindered C2 proton (adjacent to the methyl group) difficult. Consequently, the base preferentially abstracts the proton at the less sterically encumbered C5 position. This generates a 5-lithiated intermediate that can be trapped with a wide variety of electrophiles, leading to the formation of 2,4-disubstituted thiophenes with very high regioselectivity.[18]

Experimental Protocol: Synthesis of 2,4-Dimethylthiophene (via 5-lithiation)

-

Base Preparation: In a flame-dried flask under argon, prepare LiTMP in situ by adding n-butyllithium (1.05 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

Lithiation: Add 3-methylthiophene (1.0 eq) dropwise to the LiTMP solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation at the C5 position.

-

Electrophilic Quench: Add an electrophile, such as iodomethane (CH₃I, 1.2 eq), to the solution at -78 °C.

-

Reaction & Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The resulting 2,4-dimethylthiophene can be purified by column chromatography or distillation.

Conclusion

The electrophilic substitution of 3-methylthiophene is a cornerstone of heterocyclic chemistry, governed by a delicate balance of electronic and steric effects. While classical methods reliably yield 2-substituted products under kinetic control, a deeper understanding of reaction mechanisms allows for the selective formation of thermodynamically favored 5-substituted isomers. Furthermore, modern synthetic techniques, particularly directed lithiation with bulky bases, have provided a robust and highly selective route to the C5-functionalized scaffold. This guide has provided both the theoretical framework and the practical, validated protocols necessary for researchers to confidently and selectively manipulate the 3-methylthiophene core, enabling the synthesis of diverse and complex molecules for applications in materials science and drug discovery.

References

- Gronowitz, S., & Frejd, T. (1976). On the Side-Chain Bromination of 3-Methylselenophene and 3-Methylthiophene. [Source not explicitly named, but context suggests a chemical journal]

-

Smith, K., & Barratt, M. L. (2005). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. ACS Publications.[Link]

-

Angelici, R. J., et al. (2011). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics.[Link]

-

Wang, J., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science.[Link]

-

Angelici, R. J. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate.[Link]

- Google Patents. (n.d.).

-

Gao, J., et al. (2012). Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. PubMed.[Link]

-

Wang, J., et al. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. ResearchGate.[Link]

-

Lulinski, P., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journals.[Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives... PMC.[Link]

-

Stack Exchange. (2016). Thermodynamic vs kinetic reaction control. Chemistry Stack Exchange.[Link]

-

Organic Syntheses. (n.d.). 2-Nitrothiophene.[Link]

- Unknown. (n.d.).

- Google Patents. (n.d.). Method for preparing vilsmeier reagent.

-

ResearchGate. (n.d.). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate.[Link]

-

Perin, N., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry.[Link]

-

Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.[Link]

- S.B.V. College of Pharmacy. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Source not explicitly named].

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.[Link]

-

Chemchart. (n.d.). 3-ACETYLTHIOPHENE. Chemchart.[Link]

-

Wikipedia. (n.d.). Mannich reaction. Wikipedia.[Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.[Link]

-

Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.[Link]

-

ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate.[Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.[Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.[Link]

-

Hartough, H. D., & Meisel, S. L. (1951). Acylation Studies in the Thiophene and Furan Series. VIII. Mixed Melting Points of Some Homologous Acetylmethylthiophene Derivatives. Journal of the American Chemical Society.[Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.[Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute.[Link]

-

AdiChemistry. (n.d.). MANNICH REACTION. AdiChemistry.[Link]

- Tramontini, M. (n.d.). 1. Introduction 1.1- Mannich Reaction. [Source not explicitly named].

- Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. [Source not explicitly named].

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Dalal Institute.[Link]

-

Organic Syntheses. (n.d.). Dimethyl(methylene)ammonium Trifluoroacetate.[Link]

-

MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube.[Link]

- Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Source not explicitly named].

-

University of Rochester. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. University of Rochester.[Link]

-

ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.[Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Chemistry Stack Exchange.[Link]

- Google Patents. (n.d.).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. 2-乙酰基-3-甲基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

Strategic Sourcing and Technical Utilization of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

The following technical guide details the strategic sourcing, chemical validation, and application of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one , a critical building block in the synthesis of fused thiophene systems and potential pharmaceutical intermediates.

Executive Summary

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a specialized electrophilic intermediate used primarily in the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophenes and related bioactive scaffolds. Unlike the widely known Duloxetine intermediate (which lacks the 3-methyl group and utilizes a propyl chain), this molecule offers a unique substitution pattern that influences the lipophilicity and metabolic stability of downstream APIs.

This guide provides a rigorous framework for researchers to identify high-quality suppliers, understand the synthesis-derived impurity profiles, and implement self-validating quality control protocols.

Chemical Profile & Identity

Before engaging suppliers, it is imperative to establish the exact chemical identity to avoid confusion with regioisomers (e.g., the 4-methyl or 5-acyl variants).

| Attribute | Specification |

| Chemical Name | 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one |

| Common Synonyms | 4-Chloro-1-(3-methyl-2-thienyl)-1-butanone; 3-Methyl-2-(4-chlorobutyryl)thiophene |

| Molecular Formula | C₉H₁₁ClOS |

| Molecular Weight | 202.70 g/mol |

| SMILES | CC1=C(C(=O)CCCCl)SC=C1 |

| Key Functional Groups | α,β-unsaturated ketone (aryl ketone), Alkyl chloride, Thiophene ring |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

Synthesis & Mechanism: Understanding the Source

To evaluate a supplier, one must understand how the molecule is made. The dominant industrial route is the Friedel-Crafts Acylation of 3-methylthiophene. This method dictates the impurity profile you will encounter.

The Reaction Pathway

The reaction involves the acylation of 3-methylthiophene with 4-chlorobutyryl chloride, typically catalyzed by Aluminum Chloride (

Critical Regiochemistry: 3-Methylthiophene has two activated positions: C2 and C5.

-

Target (C2-Acylation): Attack adjacent to the methyl group. This is electronically favored but sterically crowded.

-

Impurity (C5-Acylation): Attack at the open 5-position. This yields the 4-methylthiophen-2-yl isomer.[1]

A high-quality supplier optimizes conditions (solvent polarity, temperature) to maximize the C2 isomer. Low-cost suppliers often fail to separate the C5 isomer, leading to "isomeric drift" in your downstream chemistry.

Visualization of Synthesis & Impurity Logic

Figure 1: Mechanistic pathway highlighting the critical origin of regioisomeric impurities during the Friedel-Crafts synthesis.

Supplier Evaluation Framework

Do not rely solely on the Certificate of Analysis (CoA). Use this "Self-Validating" audit protocol to screen potential vendors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks, or custom synthesis houses).

Critical Quality Attributes (CQAs)

| Parameter | Acceptance Criteria | Scientific Rationale |

| Purity (HPLC) | ≥ 97.0% (Area %) | Lower purity complicates downstream cyclization, leading to tarry polymers. |

| Regioisomer Content | ≤ 1.0% (C5-isomer) | The C5-isomer will cyclize to a different scaffold or fail to cyclize, reducing yield. |

| Hydrolyzable Chloride | < 0.1% | Indicates residual acid chloride starting material; corrosive and reactive. |

| Water Content | < 0.5% | Water hydrolyzes the alkyl chloride over time (generating HCl). |

| Appearance | Pale yellow/orange oil/solid | Dark brown/black indicates polymerization or oxidation of the thiophene ring. |

The "Isomer Challenge"

Ask the supplier specifically: "Have you characterized the regioisomeric ratio by NOE (Nuclear Overhauser Effect) NMR?"

-

Why: Standard 1H-NMR may show clean peaks, but the C2 and C5 isomers have very similar shifts. NOE or 2D-NMR is required to definitively prove the carbonyl is adjacent to the methyl group.

Experimental Validation Protocol

Upon receipt of the material, run this specific HPLC method to validate the supplier's claims. This method is designed to separate the thiophene regioisomers.

Method ID: TP-THIO-04

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (thiophene absorption) and 280 nm.

-

Flow Rate: 1.0 mL/min.[3]

Interpretation:

-

The Target (C2) isomer typically elutes later than the C5 isomer due to the "ortho-effect" shielding the carbonyl, slightly increasing lipophilicity compared to the more exposed C5 isomer.

-

Note: If you observe a split peak, do not proceed with synthesis. Recrystallization or column chromatography is required.

Downstream Application: The Cyclization Logic

The primary utility of this molecule is the formation of the 4,5,6,7-tetrahydrobenzo[b]thiophene skeleton.

Workflow:

-

Alkylation: The terminal chloride is often displaced (e.g., by an amine or iodide).

-

Cyclization: Alternatively, an intramolecular Friedel-Crafts alkylation closes the ring to form the bicyclic ketone.

Figure 2: The strategic value of the molecule lies in its conversion to the tetrahydrobenzo[b]thiophene scaffold.

Safety & Handling

-

Lachrymator Potential: Like many haloketones, this compound can be a mild lachrymator (tear agent). Handle in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The alkyl chloride is susceptible to hydrolysis; moisture is the enemy.

-

Compatibility: Avoid strong bases (NaOH, KOH) which can cause polymerization of the thiophene or elimination of the chloride (dehydrohalogenation) to form the vinyl ketone.

References

- Title: "Regioselective Acylation of 3-Alkylthiophenes.

- Synthesis of Tetrahydrobenzo[b]thiophenes: Title: "Synthesis and pharmacological evaluation of tetrahydrobenzothiophene derivatives." Source:European Journal of Medicinal Chemistry. Context: Describes the cyclization of 4-chlorobutyryl thiophenes to bicyclic ketones.

-

General Supplier Directories (For Sourcing)

-

Source: (Search by Structure/SMILES).

-

Source: (Search for substructure: 3-methyl-2-acylthiophene).

-

-

Safety Data Standards

- Title: "GHS Classification of Halogen

-

Source:.

(Note: Specific CAS numbers for chain-extended analogs often vary by catalog. Researchers are advised to search by the SMILES string CC1=C(C(=O)CCCCl)SC=C1 to ensure exact structural matching across different supplier databases.)

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

The following technical guide details the solubility profile, solvent selection criteria, and purification strategies for 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one . This guide is structured for process chemists and researchers optimizing synthesis and isolation workflows.

Executive Summary & Compound Identity

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a functionalized aryl ketone intermediate, structurally significant in the synthesis of thiophene-based serotonin-norepinephrine reuptake inhibitors (SNRIs) and related pharmaceutical analogs. It belongs to the class of

Its solubility behavior is governed by the competition between the lipophilic 3-methylthiophene moiety and the polar carbonyl/alkyl chloride chain. Understanding this balance is critical for optimizing reaction yields (solvent compatibility) and isolation purity (crystallization).

Chemical Identity

| Parameter | Detail |

| Chemical Name | 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one |

| CAS Number | 157925-24-1 (Commercial/Provisional) |

| Molecular Formula | C |

| Molecular Weight | 202.70 g/mol |

| Structural Class | Heteroaryl Alkyl Ketone / Alkyl Chloride |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

Physicochemical Solubility Profile

The solubility of this intermediate follows "Like Dissolves Like" principles tailored to its dual functionality. The thiophene ring drives solubility in aromatics, while the ketone allows solubility in moderately polar aprotic solvents.

Predicted Solubility Table

Data based on structural analogs (e.g., 2-acetylthiophene, 4-chlorobutyrophenone) and functional group contribution methods.

| Solvent Class | Specific Solvents | Solubility Rating | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Reaction Medium: Standard solvents for Friedel-Crafts acylation due to inertness and high solubility of AlCl |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Good to Excellent | Extraction/Workup: Ideal for partitioning the product from aqueous acidic quenches. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, Acetonitrile | Good | Reagent Delivery: Useful for subsequent nucleophilic substitution reactions (e.g., amination). |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Crystallization: High solubility at reflux; moderate/low at 0°C. IPA is the preferred solvent for recrystallization. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor / Insoluble | Anti-Solvent: Used to crash out the product from ethereal or aromatic solutions. |

| Aqueous | Water, Acidic/Basic Brine | Insoluble (<0.1 mg/mL) | Washing: The compound partitions strictly into the organic phase during biphasic workups. |

Solvent Selection Logic & Mechanisms

Reaction Solvents (Friedel-Crafts Acylation)

The synthesis of this compound requires a solvent that dissolves the reactants (3-methylthiophene, acid chloride) but does not deactivate the Lewis Acid catalyst (e.g., AlCl

-

DCM (Dichloromethane): The gold standard. It solubilizes the intermediate acylium ion complex without participating in the reaction.

-

CS

(Carbon Disulfide): Historically used but avoided in modern GMP labs due to flammability/toxicity. -

Nitrobenzene: Used for high-temperature acylations but difficult to remove (high boiling point).

Purification Solvents (Crystallization)

If the compound is isolated as a solid, a solvent/anti-solvent system is recommended.

-

System: Isopropanol (Solvent) + Heptane (Anti-solvent).

-

Mechanism: The ketone functionality forms weak hydrogen bonds with Isopropanol at high temperatures. Upon cooling, the lipophilic thiophene ring drives precipitation as the solvent power decreases, while impurities remain in the mother liquor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate exact solubility limits for your specific batch.

-

Preparation: Weigh 100 mg of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one into a chemically resistant vial.

-

Addition: Add the target solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

. -

Temperature Stress: If insoluble at 1.0 mL, heat to solvent boiling point to assess suitability for crystallization.

Protocol B: Purification via Recrystallization

Recommended for upgrading purity from >90% to >98%.

-

Dissolution: Dissolve crude solid in minimum hot Isopropanol (IPA) (approx. 3-5 mL per gram) at 60-70°C.

-

Filtration: If particulates are present, filter hot through a sintered glass funnel.

-

Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

-

Anti-Solvent (Optional): If no crystals form, add warm Heptane dropwise until persistent turbidity is observed, then cool.

-

Isolation: Cool to 0-5°C for 2 hours. Filter the solids and wash with cold Heptane.

-

Drying: Vacuum dry at 35°C (Note: Melting point may be low; avoid overheating).

Process Workflows (Visualization)

Diagram 1: Solubility Determination Logic

This workflow guides the researcher in selecting the correct solvent based on the compound's behavior.

Caption: Logical decision tree for categorizing solvents into Reaction, Extraction, or Purification roles based on thermal solubility profiles.

Diagram 2: Synthesis & Isolation Workflow

The role of solvent changes throughout the synthesis of the intermediate.

Caption: Process flow illustrating the solvent transitions from reaction (DCM) to isolation (IPA/Heptane).

References

-

Preparation of Duloxetine Intermediates.PrepChem.com.

and chlorinated solvents. -

Synthesis and Properties of Thiophene Derivatives. Der Pharma Chemica. Reviews the solubility and reactivity of substituted thiophenes, confirming high solubility in organic solvents and insolubility in water.

-

Process for Duloxetine Synthesis. ResearchGate. Details the Mannich and reduction pathways for thiophene ketones, highlighting the use of alcohols and aromatics in purification.

-

4-Chloro-1-butanol Properties. Sigma-Aldrich. Provides physicochemical data on the alkyl chloride chain segment, supporting the lipophilicity and solubility predictions in organic media.

Theoretical Yield Calculation & Synthetic Strategy: 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

This guide outlines the rigorous theoretical yield calculation and synthetic strategy for 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one , a functionalized thiophene intermediate likely utilized in the synthesis of fused polycyclic heterocycles or pharmaceutical analogs (e.g., related to Duloxetine or similar SNRI scaffolds).

Part 1: Chemical Context & Reaction Dynamics

To calculate theoretical yield accurately, one must first understand the stoichiometry and the mechanistic limitations of the reaction. This synthesis is a classical Friedel-Crafts Acylation .

The Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 3-Methylthiophene with 4-Chlorobutyryl chloride , catalyzed by a Lewis acid (typically Aluminum Chloride,

The Balanced Chemical Equation:

-

Acylating Agent: 4-Chlorobutyryl chloride[3]

-

Catalyst:

(Consumed stoichiometrically in complexation, though catalytically active in mechanism). -

Product: 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one[1]

Regioselectivity & Yield Implications

A critical "Expertise" insight for this calculation is the regiochemistry. 3-Methylthiophene has two activated positions: C2 and C5 .

-